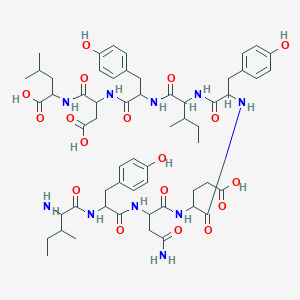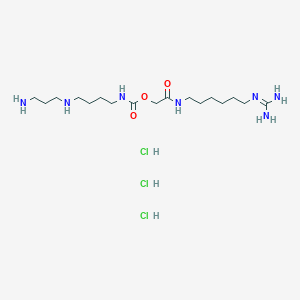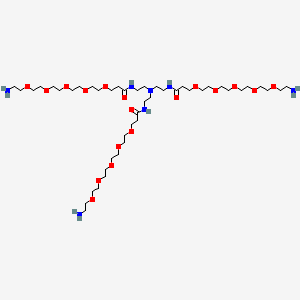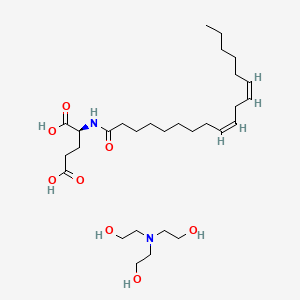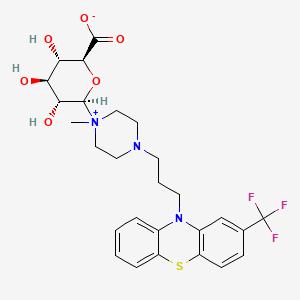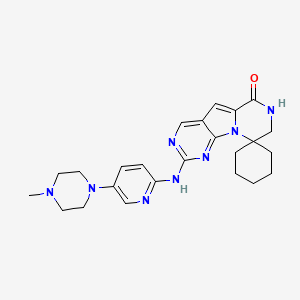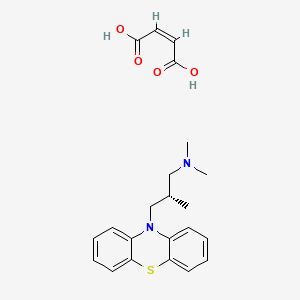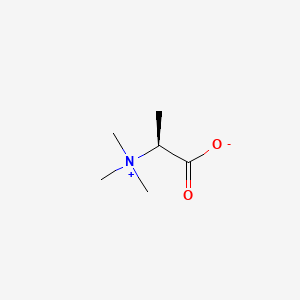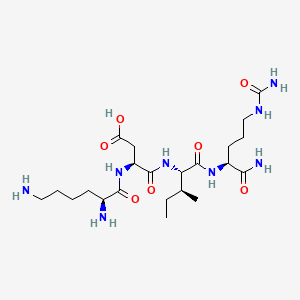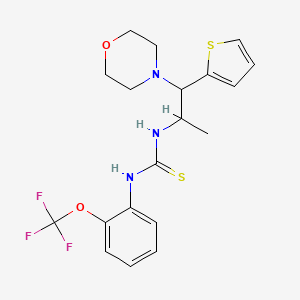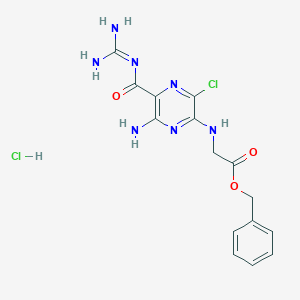
UCD38B HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCD38B HCl is a cell permeable inhibitor of intracellular uPA (urokinase plasminogen activator). It acts by killing proliferative and non-proliferative high grade glioma cells by programmed necrosis.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties in Glioma and Breast Cancer Cells
- Glioma Treatment : UCD38B has been shown to kill both proliferative and nonproliferative high-grade glioma cells through programmed necrosis. This is achieved by mis-trafficking endosomal urokinase proteins, leading to mitochondrial depolarization and caspase-independent cell death (Pasupuleti, Grodzki, & Gorin, 2015).
- Mechanism in Glioma Cell Death : UCD38B induces relocation of urokinase plasminogen activator (uPA) into perinuclear mitochondria, resulting in apoptosis-inducing factor (AIF) release and necroptotic cell death. This process is caspase-independent and distinct from apoptosis and autophagy (Pasupuleti, Leon, Carraway, & Gorin, 2013).
- Breast Cancer Cell Death : In breast cancer cells, UCD38B triggers caspase-independent cell death and induces programmed necrosis through apoptosis-inducing factor (AIF) translocation. This indicates its potential as a versatile anticancer agent (Leon, Pasupuleti, Gorin, & Carraway, 2013).
Glioma 'Stem-like' Cells Targeting
- Targeting Glioma 'Stem-like' Cells : UCD38B effectively targets glioma 'stem-like' cells (GSCs) that are capable of tumor regeneration. It causes caspase-independent, programmed necrotic death of these cells, suggesting its potential use alongside other therapies (Gorin, Pasupuleti, Mahajan, & Dugar, 2016).
Eigenschaften
CAS-Nummer |
1115177-19-9 |
|---|---|
Produktname |
UCD38B HCl |
Molekularformel |
C15H17Cl2N7O3 |
Molekulargewicht |
414.24 |
IUPAC-Name |
N-[6-Amino-5-[[(aminoiminomethyl)-amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine phenylmethyl ester hydrochloride |
InChI |
InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H |
InChI-Schlüssel |
OXMKSFKNDMCURE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)CNC2=NC(N)=C(C(NC(N)=N)=O)N=C2Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCD38B HCl; UCD-38-B HCl; UCD 38 B HCl; UCD-38-B Hydrochloride; UCD 38 B hydrochloride; UCD38B hydrochloride; 5-Benzylglycinyl-amiloride hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



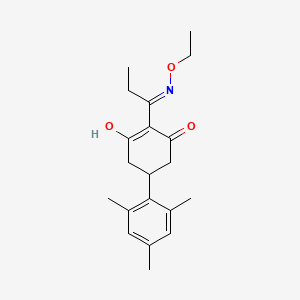
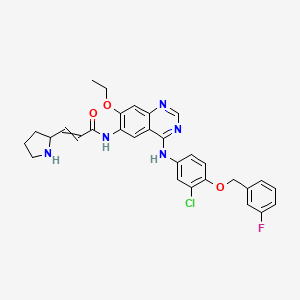
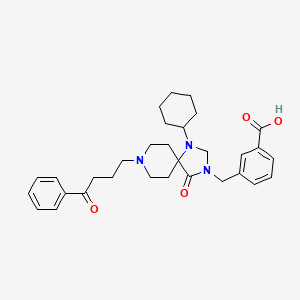
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
